molecular formula C10H10Br2O2 B1586828 Methyl 3,4-bis(bromomethyl)benzoate CAS No. 20896-23-5

Methyl 3,4-bis(bromomethyl)benzoate

Cat. No.: B1586828
CAS No.: 20896-23-5
M. Wt: 321.99 g/mol
InChI Key: PZOQMRZOUBBQFO-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(bromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2 . It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 3rd and 4th positions of the benzene ring. This compound is often used in organic synthesis and research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(bromomethyl)benzoate typically involves the bromination of methyl 3,4-dimethylbenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl groups in Methyl 3,4-bis(bromomethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like or .

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary alcohols.

Scientific Research Applications

Methyl 3,4-bis(bromomethyl)benzoate is utilized in various scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those requiring brominated intermediates.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(bromomethyl)benzoate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with only one bromomethyl group at the 4th position.

    Methyl 3-bromobenzoate: Contains a single bromine atom at the 3rd position.

    Methyl 3,4-dimethylbenzoate: Lacks bromine atoms, with methyl groups instead.

Uniqueness

Methyl 3,4-bis(bromomethyl)benzoate is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its mono-substituted counterparts.

Properties

IUPAC Name

methyl 3,4-bis(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQMRZOUBBQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371625
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-23-5
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20896-23-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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